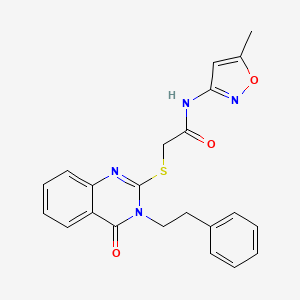
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 877652-71-6 |
| SMILES Notation | Cc1cc(NC(=O)CSc2nc3c(c(=O)n2CCc2ccccc2)SCC3)no1 |
The biological activity of this compound is primarily attributed to its structural components, particularly the quinazolinone and isoxazole moieties. Quinazolinone derivatives are known for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the thioacetamide group further enhances its potential as a bioactive molecule.
Antioxidant Activity
Research has demonstrated that derivatives of quinazolinone exhibit significant antioxidant properties. In studies assessing radical scavenging abilities, compounds similar to this compound showed promising results in various assays:
- DPPH Radical Scavenging Assay : This assay evaluates the ability to scavenge DPPH radicals. Compounds with similar structures exhibited IC50 values lower than that of standard antioxidants like Trolox and ascorbic acid .
- ABTS Radical Scavenging Assay : The compound's derivatives demonstrated effective ABTS radical scavenging activity, indicating their potential as antioxidants .
COX Inhibition
The compound's structure suggests potential COX (cyclooxygenase) inhibitory activity, which is crucial in managing inflammation and pain. A study on related quinazolinone derivatives reported varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations of 20 μM . This implies that this compound may also exhibit similar inhibitory effects.
Case Studies
- Case Study on Antioxidant Properties : A series of phenolic derivatives linked to quinazolinones were synthesized and evaluated for antioxidant capacity. The most active compounds showed superior radical scavenging abilities compared to traditional antioxidants .
- Case Study on COX Inhibition : A study involving the synthesis of new quinazolinone derivatives revealed their potential as COX inhibitors, with some compounds exhibiting higher selectivity towards COX-2 compared to COX-1, suggesting a favorable therapeutic profile for inflammatory conditions .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-15-13-19(25-29-15)24-20(27)14-30-22-23-18-10-6-5-9-17(18)21(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTSVTAKEAMSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














